![molecular formula C31H28O4 B14354765 3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione CAS No. 90137-65-8](/img/structure/B14354765.png)
3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione is an organic compound characterized by its complex structure, which includes phenoxyphenyl groups attached to a pentane-2,4-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione typically involves multi-step organic reactions. One common method includes the alkylation of pentane-2,4-dione with 3-phenoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione involves its interaction with specific molecular targets. The phenoxyphenyl groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Bis[(4-phenoxyphenyl)methyl]pentane-2,4-dione
- 3,3-Bis[(2-phenoxyphenyl)methyl]pentane-2,4-dione
- 3,3-Bis[(3-methoxyphenyl)methyl]pentane-2,4-dione
Uniqueness
3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione is unique due to the specific positioning of the phenoxyphenyl groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
90137-65-8 |
|---|---|
Molekularformel |
C31H28O4 |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
3,3-bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C31H28O4/c1-23(32)31(24(2)33,21-25-11-9-17-29(19-25)34-27-13-5-3-6-14-27)22-26-12-10-18-30(20-26)35-28-15-7-4-8-16-28/h3-20H,21-22H2,1-2H3 |
InChI-Schlüssel |
DDCMAOJPFKJKLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CC1=CC(=CC=C1)OC2=CC=CC=C2)(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14354684.png)
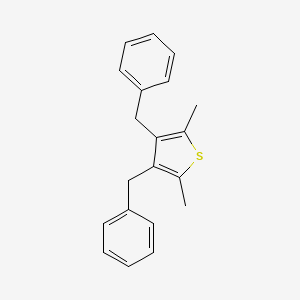
![Butyl (2E)-[(4-methoxyphenyl)imino]acetate](/img/structure/B14354707.png)
![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)

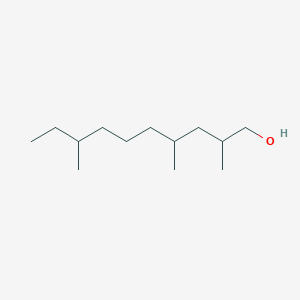
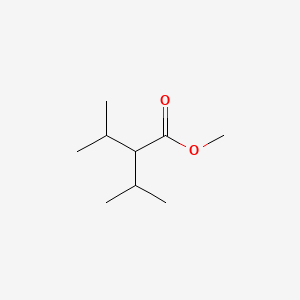
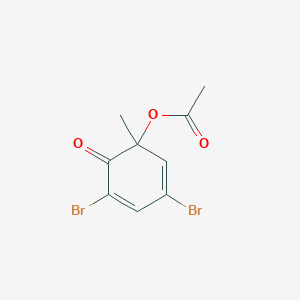



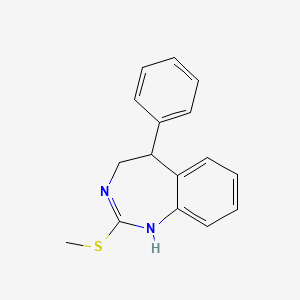
![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)

